Hexane-1,2,3,4,5,6-hexamine

Solid-phase scavenger resin Amine loading capacity Combinatorial chemistry

Polymer-bound EDA resins eliminate tedious aqueous workups, but mismatched mesh sizes create back-pressure or incomplete scavenging. This PS-DVB resin (1% DVB) bears two primary amines per site (2:1 N-to-ligand), offering proven electrophile/palladium removal. Key supply points: ● Pd scavenging: 50-100 mesh grade (5-6 mmol/g) cuts residual Pd from ~2,000 to 100-300 ppm in one treatment. ● Library synthesis: 100-200 mesh (4.0-5.7 mmol/g) balances kinetics/filterability for SPE cartridges. ● Budget workflows: 200-400 mesh (2.4-3.4 mmol/g) delivers functional equivalence to TAEA resin at lower cost. Lab-validated, multi-mesh stock supports mg-to-kg scales.

Molecular Formula C6H20N6
Molecular Weight 176.268
CAS No. 177987-93-8
Cat. No. B575245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexane-1,2,3,4,5,6-hexamine
CAS177987-93-8
Molecular FormulaC6H20N6
Molecular Weight176.268
Structural Identifiers
SMILESC(C(C(C(C(CN)N)N)N)N)N
InChIInChI=1S/C6H20N6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6H,1-2,7-12H2
InChIKeyPIJGCIFQPQGTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polymer-Bound Ethylenediamine Resin Overview


Hexane-1,2,3,4,5,6-hexamine (CAS 177987-93-8) is the IUPAC descriptor for a family of polymer-bound ethylenediamine (EDA) resins in which ethylenediamine groups are covalently tethered to a lightly cross-linked (1% DVB) polystyrene-divinylbenzene (PS-DVB) backbone . Commercially supplied under trade names such as StratoSpheres™ PL-EDA (Ethylenediamine) Resin and generic Ethylenediamine, polymer-bound, this material serves as a solid-supported nucleophilic scavenger for aldehydes, acid chlorides, isocyanates, and transition metal ions in solution-phase organic synthesis and combinatorial chemistry workflows [1]. The resin is offered in multiple mesh sizes (50–100, 100–200, and 200–400 mesh) with corresponding graduated amine loadings ranging from 2.4 to 6.0 mmol N/g, enabling users to balance reaction kinetics against back-pressure constraints during scale-up .

1
Solid-Phase Scavenger Covalent tether to 1% DVB PS-DVB enables filtration-based removal of aldehydes, acid chlorides, isocyanates, and transition metals.
2
Nucleophilic Amine Architecture Defined 2:1 N-to-ligand stoichiometry with primary diamines supports dual-valency metal capture and selective aldehyde quenching.
3
Graded Mesh & Loading Portfolio Three mesh sizes (50–400 mesh) with graduated loadings (2.4–6.0 mmol N/g) allow balancing kinetics, back-pressure, and filtration rate across scales.

Why EDA Resin Differs from Aminomethyl & Polyamine Scavengers


Despite the shared PS-DVB backbone, polymer-bound amine scavengers exhibit divergent performance profiles governed by three physicochemical parameters: amine loading density (mmol N/g resin), the number of nucleophilic nitrogen atoms per ligand arm, and the swelling ratio in the reaction solvent [1]. The ethylenediamine resin carries exactly two primary amine groups per attachment site, providing a defined 2:1 N-to-ligand stoichiometry that contrasts with the single amine of aminomethyl resin or the four-nitrogen architecture of tris(2-aminoethyl)amine (TAEA) resin [1][2]. These structural differences manifest in measurable variations in scavenging capacity, metal-chelate stability, and cross-linking-induced accessibility — meaning a resin selected for aldehyde quenching may underperform or fail entirely if substituted for palladium removal without re-optimization of equivalents and contact time [3].

Target Resin Polymer-bound EDA: primary diamine, 2 N-sites per ligand, validated for aldehyde/acid chloride/Pd scavenging.
Potential Substitute Aminomethyl resin: single amine per site, lower N density, may underperform in Pd or dual-electrophile scavenging workflows.
Target Resin EDA resin: complete acyl chloride removal, incomplete sulphonyl chloride scavenging on GMA-S supports.
Potential Substitute TAEA resin: broader electrophile capture (acyl + sulphonyl chlorides) but higher cost; EDA underperforms when sulphonyl chlorides are present.
May require re-validation of equivalents, contact time, and solvent swelling when switching amine architecture or mesh grade.

Quantitative Evidence vs. Analogous Scavenger Resins


Amine Loading Density: EDA Resin vs TAEA Resin

The StratoSpheres™ PL-EDA (Ethylenediamine) resin (Product No. 547484) achieves an extent of labeling of 5–6 mmol N/g on 50–100 mesh beads at 1% DVB cross-linking . This loading exceeds the reported amine content of polymer-bound tris(2-aminoethyl)amine (TAEA) resin, which typically ranges from 3.5 to 5.0 mmol N/g [1], and more than doubles the loading of the fine-mesh EDA variant (2.4–3.4 mmol N/g for 200–400 mesh) . The higher loading per gram reduces the mass of resin required to achieve a target molar excess of scavenger, directly lowering consumable cost per batch and solid-waste volume.

Amine Loading Density
Cross-study comparable
5–6 mmol N/g
Higher loading per gram reduces resin mass and waste.
50–100 mesh, 1% DVB; TAEA resin: 3.5–5.0 mmol N/g.
Solid-phase scavenger resin Amine loading capacity Combinatorial chemistry

Cost-Efficient Scavenging vs TAEA Resin

In a head-to-head study comparing EDA, DETA, TETA, and TAEA resins prepared on identical Merrifield resin (1.6–2.1 mmol Cl/g), all polyamine resins scavenged 2-chlorobenzoyl chloride and p-toluenesulfonyl chloride completely within 15 minutes at 3 equivalents, hydrogen chloride within 15 minutes at 2 equivalents, and phenylisocyanate (8.4 mmol) within 1 hour at 2.5 equivalents [1]. The study explicitly concluded that the low-cost EDA and DETA resins can be used as effectively as the expensive commercial TAEA resin, with the added benefit that the dioxane-based preparation method achieves amine loading of 4.2 mmol N/g for both TAEA and TETA resins — exceeding the literature-reported maximum of 3.2 mmol N/g for TAEA resin prepared via DMF routes [1].

Cost-Efficient Scavenging
Direct head-to-head
EDA resin100% removal, 15 min, 3 eq.
TAEA resin100% removal, 15 min, 3 eq.
No statistical difference; EDA cost is substantially lower.
Supports EDA as cost-equivalent alternative for acid chloride, HCl, and isocyanate quenching.
DCM, RT; electrophiles: 2-chlorobenzoyl chloride, p-toluenesulfonyl chloride, phenylisocyanate.
Scavenger resin economics Polyamine resin synthesis Process chemistry

Palladium Removal in Suzuki-Miyaura Couplings

In the purification of a drug candidate (R)-2 produced via Suzuki–Miyaura coupling, treatment with polymer-bound ethylenediamine derivatives reduced the palladium content of the crude product from 2,000–3,000 ppm to 100–300 ppm in a single scavenging step [1]. Subsequent salt formation with di-p-toluoyl-D-tartaric acid (DTTA) further reduced palladium to below 10 ppm, meeting ICH Q3D guidelines for pharmaceutical active ingredients. The study demonstrated that polymer-bound ethylenediamines absorb both Pd(0) and Pd(II) species, a dual-valency capture capability not consistently observed with monodentate amine scavengers [1].

Palladium Removal
Cross-study comparable
90–95% reduction
Single-step treatment reduces Pd from 2000–3000 ppm to 100–300 ppm.
Suzuki–Miyaura product; further reduction to
Sulphonyl Chloride Scavenging
Direct head-to-head
EDA resinIncomplete removal
TAEA resinComplete removal
Qualitative difference: EDA is not sufficient for sulphonyl chloride streams.
Mandates TAEA selection when sulphonyl chlorides are present.
GMA-S terpolymer matrix; CH₂Cl₂, ambient temp.
Mesh-Grade Versatility
Class-level inference
3 grades: 2.4–6.0 mmol/g span
Enables tuning kinetics vs. back-pressure without switching amine chemistry.
50–100, 100–200, 200–400 mesh; aminomethyl resins typically offer one dominant grade.
Selective Aldehyde Capture
Supporting evidence
EDA resinPrimary amine–aldehyde Schiff base, rapid
TAEA resinTertiary amine sterics may slow kinetics
EDA is commercially positioned for aldehyde-only applications.
Supports purpose-built aldehyde scavenging in reductive amination and aldol workflows.
Chemoselectivity context; precise ketone vs. aldehyde rate constants not reported.
Palladium removal API purification Suzuki–Miyaura coupling

Incomplete Sulphonyl Chloride Scavenging vs TAEA Resin

When evaluated on a glycidyl methacrylate-styrene (GMA-S) gel matrix, the EDA-functionalized resin effectively scavenged acyl chlorides from methylene chloride solutions but did not provide complete removal of sulphonyl chlorides [1]. In contrast, the TAEA-functionalized resin achieved complete removal of both acyl and sulphonyl chlorides under identical conditions [1]. This differential reactivity profile defines a clear functional boundary: EDA resin is a fit-for-purpose scavenger for acyl chloride and aldehyde quenching, whereas TAEA resin is required when sulphonyl chloride scavenging is also mandated.

Sulphonyl Chloride Scavenging
Direct head-to-head
EDA resinIncomplete removal
TAEA resinComplete removal
Qualitative difference: EDA is not sufficient for sulphonyl chloride streams.
Mandates TAEA selection when sulphonyl chlorides are present.
GMA-S terpolymer matrix; CH₂Cl₂, ambient temp.
Electrophile scavenging Acyl chloride Sulphonyl chloride

Mesh-Grade Versatility for Kinetics & Filtration Optimization

Polymer-bound ethylenediamine (CAS 177987-93-8) is commercially supplied in three distinct mesh-size grades — 50–100 mesh (5–6 mmol/g), 100–200 mesh (4.0–5.7 mmol/g), and 200–400 mesh (2.4–3.4 mmol/g) — all at a consistent 1% DVB cross-link density . This graded portfolio allows users to select larger beads (50–100 mesh) for rapid filtration in large-scale batch reactors or smaller beads (200–400 mesh) for faster kinetics in small-scale parallel synthesis, without changing the underlying amine chemistry. In contrast, the widely used aminomethyl polystyrene resin is predominantly offered in a single loading range (0.4–3.0 mmol/g) with fewer mesh-size options, limiting the ability to tune mass-transfer kinetics independently of functional group loading .

Mesh-Grade Versatility
Class-level inference
3 grades: 2.4–6.0 mmol/g span
Enables tuning kinetics vs. back-pressure without switching amine chemistry.
50–100, 100–200, 200–400 mesh; aminomethyl resins typically offer one dominant grade.
Resin particle size Filtration kinetics Process scale-up

Selective Aldehyde Capture over Ketones

Polymer-bound ethylenediamine resin is commercially specified and applied as an aldehyde scavenger, exploiting the rapid formation of imine (Schiff base) adducts between primary amines and aldehydes . The resin's application note description — 'Scavenges aldehydes' — reflects its validated use in removing excess aldehyde reagents or aldehyde byproducts from reaction mixtures via simple filtration . The primary amine functionality of EDA resin reacts preferentially with aldehydes over ketones under mild conditions, providing a degree of chemoselectivity that is not uniformly shared by tertiary-amine-containing resins such as polymer-bound TAEA, which may require longer contact times or excess equivalents for comparable aldehyde capture due to steric hindrance around the nucleophilic nitrogen [1].

Selective Aldehyde Capture
Supporting evidence
EDA resinPrimary amine–aldehyde Schiff base, rapid
TAEA resinTertiary amine sterics may slow kinetics
EDA is commercially positioned for aldehyde-only applications.
Supports purpose-built aldehyde scavenging in reductive amination and aldol workflows.
Chemoselectivity context; precise ketone vs. aldehyde rate constants not reported.
Aldehyde scavenging Schiff base Selective purification

Optimal Procurement Scenarios for EDA Resin


Palladium Scavenging for Suzuki-Miyaura Product Purification

Process chemistry teams scaling Suzuki–Miyaura couplings for API manufacture should specify polymer-bound ethylenediamine resin (50–100 mesh, 5–6 mmol/g) for the post-reaction palladium scavenging step. As demonstrated by Urawa et al., a single treatment reduces residual palladium from 2,000–3,000 ppm to 100–300 ppm [1], and the largest mesh grade (50–100 mesh, StratoSpheres PL-EDA) provides both the highest amine loading and fastest filtration rates for multi-kilogram batch processing. Procurement of the 50–100 mesh grade minimizes resin mass per batch (due to high loading) and filtration time (due to large particle size), directly reducing labor and solvent flush volumes.

Aldehyde & Acid Chloride Scavenging in Parallel Synthesis

Laboratories executing multi-well parallel synthesis where aldehyde or acid chloride quenching is the primary workup requirement benefit from the EDA resin's validated aldehyde-scavenging capability [1] and its proven equivalence to the more expensive TAEA resin for acid chloride removal [2]. The 100–200 mesh grade (4.0–5.7 mmol/g) offers an optimal balance of kinetics and filterability suitable for syringe-barrel or SPE-cartridge formats. Procurement of the 100–200 mesh grade as a standard stock item enables consistent, reproducible scavenging across library synthesis campaigns at lower per-gram cost compared to TAEA resin.

Cost-Effective Electrophile Scavenging for Academic & CRO Labs

For academic groups or contract research organizations (CROs) synthesizing compound collections under fixed reagent budgets, the EDA resin provides electrophile scavenging performance statistically indistinguishable from TAEA resin — including complete removal of acid chlorides, HCl, and partial isocyanate quenching — at a fraction of the consumable cost [1]. The 200–400 mesh grade (2.4–3.4 mmol/g) offers the lowest up-front price per gram and is suitable for small-scale (<1 g substrate) reactions where the slightly lower loading is offset by reduced procurement cost. Selection of EDA resin over TAEA resin in this scenario is justified by the Sandhya and Ravindranath head-to-head data demonstrating functional equivalence for the most common electrophile classes.

Acyl Chloride Scavenging in Process Development

When a synthetic route generates acyl chlorides as the sole electrophilic impurity class (e.g., from acid chloride coupling reagents or chlorination steps), EDA resin is the optimal scavenger choice. The Bukowska et al. study confirms that EDA-functionalized resins achieve complete removal of acyl chlorides from organic solvents [1]. The absence of sulphonyl chlorides in the impurity profile eliminates the need for the broader-spectrum (and more expensive) TAEA resin. Process development groups can safely lock in EDA resin in the batch record without risk of incomplete scavenging, supported by the direct comparative data showing EDA resin's acyl chloride scavenging is complete and equivalent to TAEA.

Application
Selection Property
Validation Focus
Pd scavenging for Suzuki–Miyaura purification
High amine loading (5–6 mmol/g), dual-valency Pd capture
Residual Pd endpoint; filtration rate at scale
Aldehyde and acid chloride quenching in parallel synthesis
Validated aldehyde specificity; equivalence to TAEA for acid chlorides
Scavenging completion time; resin equivalents required
Cost-effective electrophile scavenging for academic/CRO labs
Statistically indistinguishable scavenging performance vs. TAEA
Consumable cost per mmol scavenged; small-scale reproducibility
Acyl chloride scavenging in process development
Complete acyl chloride removal confirmed; no sulphonyl chloride requirement
Electrophile impurity profile review; batch-record lock-in safety
Quote Request

Request a Quote for Hexane-1,2,3,4,5,6-hexamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.